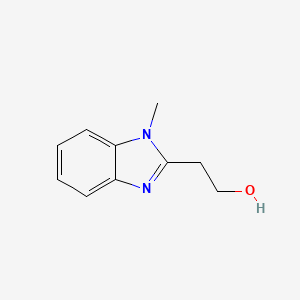

2-(1-methyl-1H-benzimidazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

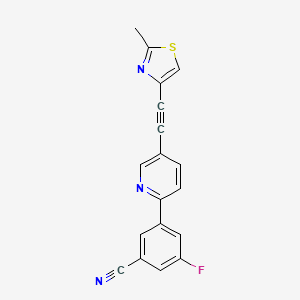

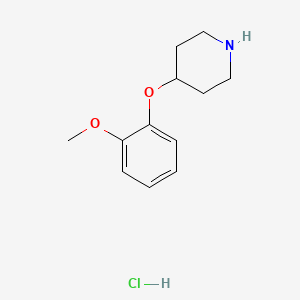

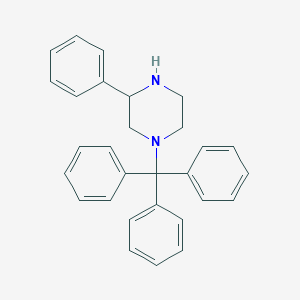

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol (2MBE) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is composed of a benzimidazole ring with an ethyl side chain. 2MBE has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential applications in biochemistry and drug design.

Applications De Recherche Scientifique

Anti-Helicobacter pylori Agents

- Novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have shown potent activities against Helicobacter pylori, a gastric pathogen. A prototype compound from this series met several in vitro microbiological criteria for an effective anti-H. pylori agent, displaying low minimal inhibition concentrations against various H. pylori strains, including those resistant to other antibiotics (Carcanague et al., 2002).

Spectral Characterization and Metal Complex Formation

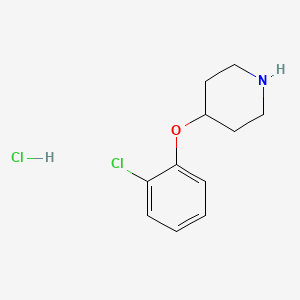

- 1,2-Bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their complexes with metals like Co, Pd, and Zn have been synthesized. These compounds exhibit notable fluorescence characteristics, especially the Zn(II) complex, which is significant in comparison to other complexes (Tavman et al., 2018).

Solvent Effects on Complexation

- Studies on 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes reveal insights into the solvent effects on complexation. The research highlights the importance of solvent choice, with isopropanol proving better than ethanol for complex formation, and discusses the varying characteristics of different ligands and metal ions in complexation (Tavman, 2006).

Green Synthesis and Enzymatic Inhibition Studies

- Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, have been synthesized via a green protocol. Their metal complexes showed potential in antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting their biological significance (Taj et al., 2020).

Antitumor Potential

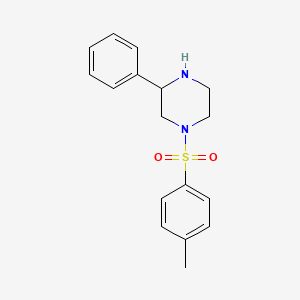

- Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester have been synthesized and explored as potential antitumor compounds. Theoretical and experimental studies provide insights into their molecular structures and antibacterial activity, contributing to the search for new antitumor agents (Abdel-Ghani & Mansour, 2012).

Crystal Structure Analysis

- Crystallographic studies of compounds like 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate provide valuable information on molecular configurations and intermolecular interactions. Such studies are crucial in understanding the structural properties of benzimidazole derivatives (Liu, Liu, & Yuan, 2013).

Propriétés

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYIIACRRXXIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587994 |

Source

|

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-benzimidazol-2-yl)ethanol | |

CAS RN |

34734-29-7 |

Source

|

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)